1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt
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Overview
Description
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt is a complex organic compound belonging to the imidazolium family. Imidazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes carboxymethoxy and carboxymethyl groups, as well as a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of an imidazole derivative with an alkylating agent under basic conditions.
Introduction of Carboxymethoxy and Carboxymethyl Groups: The carboxymethoxy and carboxymethyl groups can be introduced through esterification reactions using appropriate carboxylic acids and alcohols.
Addition of the Pentyl Chain: The pentyl chain can be added through a nucleophilic substitution reaction using a pentyl halide.
Formation of the Disodium Salt: The final step involves the neutralization of the hydroxide group with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazolium derivatives.
Scientific Research Applications
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt has various scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the formulation of ionic liquids and as a stabilizer in electrochemical devices.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it can disrupt cell membranes and interfere with cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazolium, 1-methyl-3-pentyl-, chloride
- 1H-Imidazolium, 1-(2-hydroxyethyl)-3-methyl-, bromide
- 1H-Imidazolium, 1-butyl-3-methyl-, iodide
Uniqueness
1H-Imidazolium, 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-4,5-dihydro-2-pentyl-, hydroxide, disodium salt is unique due to its combination of carboxymethoxy and carboxymethyl groups, which confer specific chemical properties and reactivity. The presence of the pentyl chain also enhances its hydrophobicity and potential interactions with biological membranes.
Properties
CAS No. |
70776-33-9 |
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Molecular Formula |
C14H24N2Na2O6 |
Molecular Weight |
362.33 g/mol |
IUPAC Name |
disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-pentyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C14H24N2O5.2Na.H2O/c1-2-3-4-5-12-15-6-7-16(12,10-13(17)18)8-9-21-11-14(19)20;;;/h2-11H2,1H3,(H-,17,18,19,20);;;1H2/q;2*+1;/p-2 |
InChI Key |
NUWKYWVFINOCSW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCC1=NCC[N+]1(CCOCC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+] |
Origin of Product |
United States |
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